

A Comprehensive Technical Guide to 1-(4-Hydroxyphenyl)thiourea (CAS: 1520-27-0)

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)thiourea

Cat. No.: B052233

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)thiourea, identified by the CAS number 1520-27-0, is an organosulfur compound belonging to the thiourea family. Thiourea and its derivatives are a versatile class of molecules with a wide range of applications in medicinal chemistry, organic synthesis, and material science.^{[1][2][3]} Structurally, **1-(4-Hydroxyphenyl)thiourea** features a thiourea core functional group attached to a 4-hydroxyphenyl (phenol) ring. This compound is particularly notable as a key intermediate in the synthesis of SKI II (Sphingosine Kinase Inhibitor II), a nonlipid, orally bioavailable inhibitor of sphingosine kinase which has demonstrated significant inhibition of tumor growth in murine models.^[4] This whitepaper provides a detailed overview of its chemical properties, synthesis, biological significance, and the general characteristics of the thiourea class to which it belongs.

Physicochemical and Toxicological Data

Quantitative data regarding the physicochemical properties and general toxicity of thioureas are summarized below for easy reference and comparison.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1-(4-Hydroxyphenyl)thiourea** are presented in Table 1. These properties are essential for its handling, storage, and application in

synthetic protocols.

Property	Value	Reference(s)
CAS Number	1520-27-0	[4] [5] [6]
Molecular Formula	C ₇ H ₈ N ₂ OS	[4] [5] [6]
Molecular Weight	168.22 g/mol	[4] [5] [6]
Melting Point	~210-214 °C (with decomposition)	[4] [6] [7]
Boiling Point	341.5 ± 44.0 °C (Predicted)	[4]
Density	1.450 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	9.53 ± 0.26 (Predicted)	[4]
Storage Temperature	2-8°C	[4]
MDL Number	MFCD00041186	[4] [5] [6]
InChI Key	QICKOOOCQSYZYQB-UHFFFAOYSA-N	[4] [6]
SMILES	C1=CC(=CC=C1NC(=S)N)O	[4] [6]

Table 1: Physicochemical Properties of **1-(4-Hydroxyphenyl)thiourea**.

Toxicological Profile (General for Thiourea Class)

While specific toxicity data for **1-(4-Hydroxyphenyl)thiourea** is not readily available, the toxicological profile for the parent compound, thiourea, provides essential safety information. Thiourea is classified as harmful if swallowed and is a suspected carcinogen and reproductive toxicant.[\[8\]](#)[\[9\]](#)

Toxicity Endpoint	Species	Route	Value	Reference(s)
Acute Oral LD50	Rat	Oral	125 - 1930 mg/kg bw	[8]
Acute Dermal LD50	Rabbit	Dermal	>2800 mg/kg bw	[8]
Acute Inhalation LC50	Rat	Inhalation	>195 mg/m ³ (4-hour exposure)	[8]
Carcinogenicity	-	-	IARC Group 3: Not classifiable as to its carcinogenicity to humans.	[8]
			Suspected of causing cancer (HSIS classification).	
Reproductive Toxicity	-	-	Suspected of damaging fertility or the unborn child.	[9]

Table 2: General Toxicological Data for Thiourea.

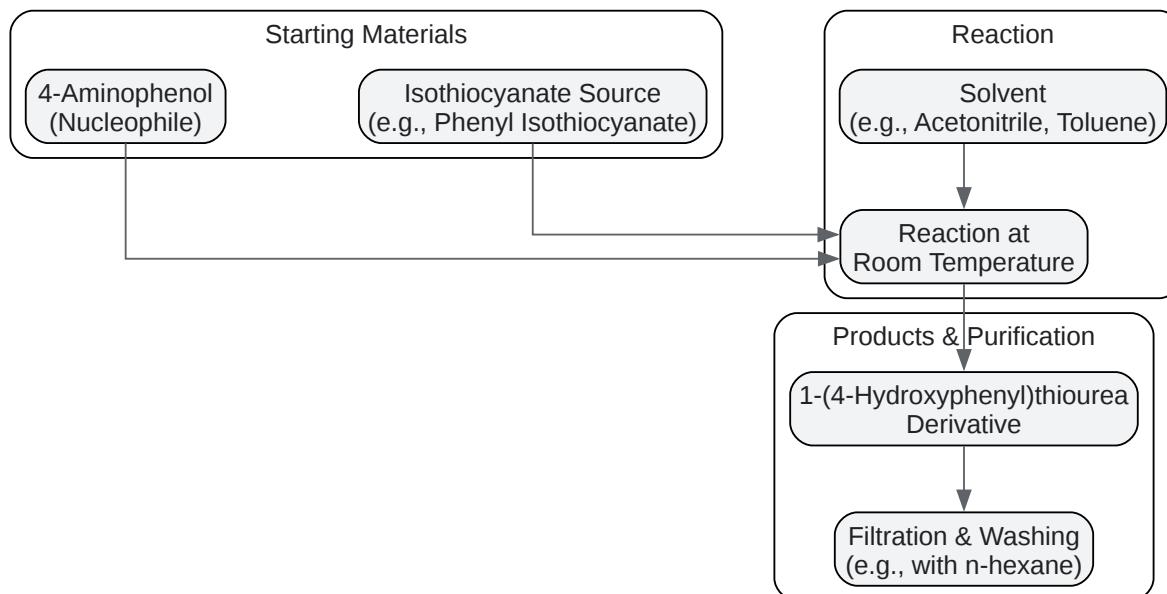
Synthesis and Experimental Protocols

The synthesis of thiourea derivatives typically involves the reaction between an amine and an isothiocyanate. This section outlines a general synthetic pathway and provides a specific, detailed experimental protocol for a closely related compound.

General Synthesis of N-Aryl Thioureas

The formation of N-aryl thioureas proceeds via the nucleophilic attack of an amine's nitrogen atom on the electrophilic carbon of an isothiocyanate group.[\[10\]](#) The intermediate formed then

undergoes proton transfer to yield the final thiourea product. For **1-(4-Hydroxyphenyl)thiourea**, this would involve the reaction of 4-aminophenol with a suitable thiocyanate source.



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Caption: General workflow for the synthesis of N-aryl thiourea derivatives.

Experimental Protocol: Synthesis of **1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea**

The following protocol, adapted from the synthesis of a related analogue, provides a concrete example of the reaction conditions for preparing aryl thioureas.[\[11\]](#)

- Reagents and Materials:
 - 3,4,5-trimethoxyphenyl isothiocyanate (0.20 g, 0.89 mmol)

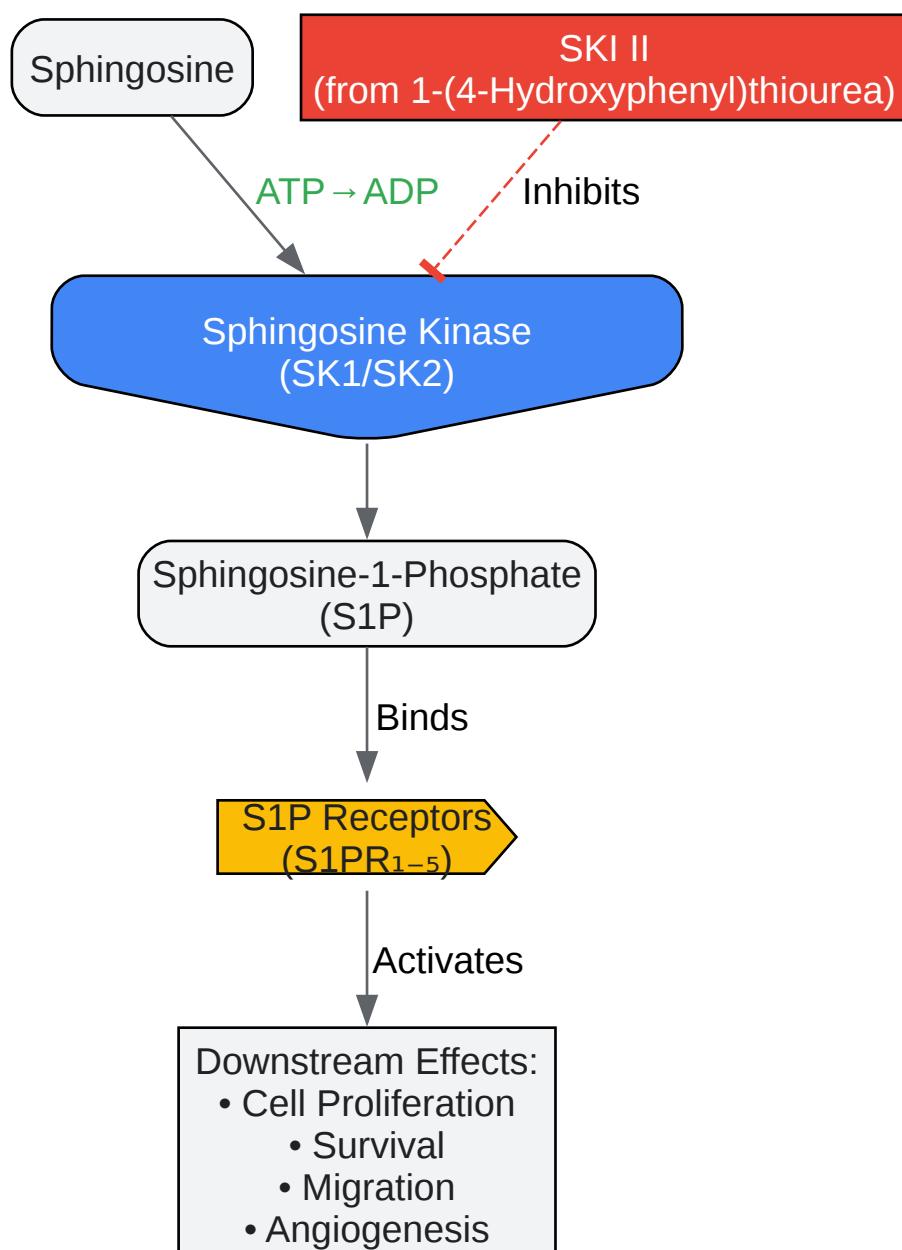
- 4-aminophenol (0.10 g, 1.10 mmol)
- Acetonitrile (6 ml)
- n-hexane (for washing)
- Standard laboratory glassware
- Procedure:
 - Dissolve 3,4,5-trimethoxyphenyl isothiocyanate in 6 ml of acetonitrile in a reaction vessel.
 - Add 4-aminophenol to the solution.
 - Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[11]
 - Upon completion, filter the resulting precipitate rapidly.
 - Wash the collected solid with n-hexane to remove any unreacted starting materials and impurities.
 - Dry the final product, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea.
- Characterization:
 - The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Elemental Analysis.[12]

Mechanism of Action and Biological Relevance

The primary documented application of **1-(4-Hydroxyphenyl)thiourea** is as a precursor to the sphingosine kinase inhibitor, SKI II.[4] However, the broader thiourea scaffold is associated with a wide array of biological activities.

Role as a Synthetic Intermediate for SKI II

Sphingosine kinases (SK1 and SK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.^[4] S1P is involved in regulating numerous cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of the SK/S1P signaling axis is implicated in the pathology of cancer, inflammatory diseases, and fibrosis. SKI II, synthesized from **1-(4-Hydroxyphenyl)thiourea**, acts as a nonlipid inhibitor of this kinase, thereby blocking the production of S1P and inhibiting these downstream pathological processes.^[4]



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Caption: The Sphingosine Kinase signaling pathway and the inhibitory action of SKI II.

General Biological Activities of Thiourea Derivatives

Thiourea-containing compounds have been extensively studied and exhibit a broad spectrum of pharmacological activities:

- **Antimicrobial and Antiviral:** Certain thiourea derivatives have shown efficacy against various bacterial and fungal strains.[\[1\]](#)[\[13\]](#) Some have also been investigated as potential antiviral agents.[\[14\]](#)
- **Anticancer:** Beyond SKI II, other thiourea derivatives have been found to inhibit tumor growth by targeting various cellular pathways in cancer cells.[\[13\]](#)[\[15\]](#)
- **Enzyme Inhibition:** This class of compounds is known to inhibit various enzymes, including urease, tyrosinase, and cholinesterases, making them of interest for treating metabolic and neurodegenerative disorders.[\[12\]](#)[\[16\]](#)[\[17\]](#)
- **Antithyroid Activity:** Thiourea derivatives like propylthiouracil are used clinically to treat hyperthyroidism by inhibiting the thyroid peroxidase enzyme, which is essential for thyroid hormone synthesis.[\[13\]](#)
- **Anti-tuberculosis Activity:** The thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in *Mycobacterium tuberculosis* by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[\[18\]](#)

Pharmacokinetics (General Profile)

Specific pharmacokinetic data for **1-(4-Hydroxyphenyl)thiourea** are not available. However, studies on other thiourea derivatives and the parent compound provide general insights.

- **Absorption:** Thioureas are generally absorbed from the gastrointestinal tract following oral administration.[\[13\]](#) In silico and preclinical studies of some thiourea-based antivirals suggest good GI absorption.[\[14\]](#)
- **Distribution:** After absorption, they are distributed throughout the body.[\[13\]](#) A study on specific thiourea derivatives in rats showed rapid distribution to all examined tissues,

including the liver, kidney, heart, spleen, and brain, indicating an ability to cross the blood-brain barrier.[14]

- Metabolism and Excretion: Metabolism is expected to occur in the liver, with excretion primarily through the kidneys via urine.[13]

Conclusion

1-(4-Hydroxyphenyl)thiourea (CAS: 1520-27-0) is a valuable chemical intermediate, most notably for its role in the synthesis of the potent sphingosine kinase inhibitor, SKI II. While detailed biological and pharmacokinetic data on this specific molecule are limited, its thiourea core structure places it within a class of compounds renowned for their diverse and significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The established synthetic routes are straightforward, and the general toxicological profile of thioureas necessitates careful handling. For drug development professionals, **1-(4-Hydroxyphenyl)thiourea** represents not only a key building block for targeting the SK/S1P pathway but also a scaffold with potential for further derivatization to explore a wide range of therapeutic targets.

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